N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
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Overview
Description
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide is a synthetic organic compound with the molecular formula C18H19Br2N5O3 and a molecular weight of 513.18 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which is substituted with bromine and nitro groups, while the other contains a diethylamino group and an acetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide typically involves the diazotization of 2,6-dibromo-4-nitroaniline followed by azo coupling with N-(5-diethylamino-2-hydroxyphenyl)acetamide . The reaction conditions often include acidic environments for diazotization and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The bromine atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond yields amines, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects . The bromine and nitro substituents on the aromatic ring can also influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide: This compound is similar in structure but has different substituents on the aromatic ring, leading to variations in its chemical and biological properties.
N-[2-[(2,4-Dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide: Another similar compound with different nitro group positions, affecting its reactivity and applications.
Uniqueness
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
52583-53-6 |
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Molecular Formula |
C18H19Br2N5O3 |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
N-[2-[(2,6-dibromo-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H19Br2N5O3/c1-4-24(5-2)12-6-7-16(17(10-12)21-11(3)26)22-23-18-14(19)8-13(25(27)28)9-15(18)20/h6-10H,4-5H2,1-3H3,(H,21,26) |
InChI Key |
IXGHTHFLINQRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br)NC(=O)C |
Origin of Product |
United States |
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